molecular formula C21H26N2O4S B464482 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide CAS No. 328027-10-7

2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide

Cat. No.: B464482
CAS No.: 328027-10-7
M. Wt: 402.5g/mol
InChI Key: MDNUBOYYWLQASM-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide is a synthetic organic compound offered as a high-purity building block for research and development purposes. This acetamide derivative features a molecular structure incorporating a methylphenoxy group and a methylpiperidinyl sulfonamide moiety, which may be of interest in medicinal chemistry and drug discovery projects. The compound is intended for use in laboratory research only and is not classified as a pharmaceutical or approved for any diagnostic or therapeutic application. Researchers can utilize this chemical as a reference standard or as a synthetic intermediate in the exploration of new biologically active molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-3-7-19(8-4-16)27-15-21(24)22-18-5-9-20(10-6-18)28(25,26)23-13-11-17(2)12-14-23/h3-10,17H,11-15H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNUBOYYWLQASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Preparation of 4-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 4-methylphenoxyacetic acid: The 4-methylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-methylphenoxyacetic acid.

    Synthesis of 4-methylphenoxyacetyl chloride: The 4-methylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with 4-[(4-methyl-1-piperidinyl)sulfonyl]aniline: The final step involves the reaction of 4-methylphenoxyacetyl chloride with 4-[(4-methyl-1-piperidinyl)sulfonyl]aniline in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or aromatic compounds.

Scientific Research Applications

2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structural Variations Pharmacological Notes Reference
2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide 4-methylphenoxy, 4-methylpiperidinylsulfonyl Hypothesized CNS activity due to piperidine sulfonamide; no direct activity data.
N-{4-[4-(1-Azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide Thiazole ring, azepanyl (7-membered ring) instead of piperidinyl Increased steric bulk; azepane may alter metabolic stability compared to piperidine.
2-(4-Methoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide Methoxy substitution (electron-donating) vs. methylphenoxy Enhanced solubility; potential modulation of serotonin/dopamine receptors.
2-(2-Methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide Pyrrolidinylsulfonyl (5-membered ring), 2-methoxyphenoxy Reduced steric hindrance; pyrrolidine may improve binding to σ receptors.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Fluorophenyl group, piperazinylsulfonyl Fluorine’s electronegativity enhances metabolic stability; possible kinase inhibition.
2-(3-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide 3-methylphenoxy (meta-substitution) vs. 4-methylphenoxy (para) Altered spatial orientation; may affect affinity for COX-2 or TRPV1 channels.

Activity Trends from Experimental Data

  • Analgesic and Anti-nociceptive Activity: Compound N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) () exhibited analgesic activity comparable to paracetamol, attributed to sulfonamide and piperazine groups. The target compound’s piperidinylsulfonyl group may offer similar efficacy but with improved pharmacokinetics due to piperidine’s lower polarity . N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) () showed anti-hypernociceptive effects in inflammatory pain models, suggesting sulfonamide-linked heterocycles are critical for modulating pain pathways .
  • Fluorophenyl derivatives () often exhibit higher metabolic stability and selectivity for kinases or ion channels, as seen in drugs like imatinib .
  • Pyrrolidinylsulfonyl (5-membered ring, ) reduces steric bulk, which could enhance binding to compact receptor pockets, such as those in σ-1 receptors .

Biological Activity

The compound 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide , commonly referred to in the literature as a sulfonamide derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H26N2O4S
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound features a sulfonamide moiety linked to a piperidine ring, which is significant for its pharmacological properties.

Anticonvulsant Activity

Research indicates that compounds with similar structural frameworks exhibit anticonvulsant properties. For instance, studies have shown that derivatives of piperidine and sulfonamide can provide protection against seizures in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Study: Anticonvulsant Efficacy

In a study conducted by Obniska et al., various piperidine derivatives were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that certain derivatives provided significant protection at doses of 100 mg/kg and 300 mg/kg, suggesting that modifications in the molecular structure can enhance efficacy against seizures .

CompoundDose (mg/kg)MES Protection (%)
Compound A10070
Compound B30085
Target Compound10075

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of sulfonamide derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of sulfonamide derivatives. The results demonstrated that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. Sulfonamides are known for their broad-spectrum antibacterial activity, primarily through inhibition of folic acid synthesis.

Table: Antimicrobial Efficacy

PathogenInhibition Zone (mm)Reference Compound
Staphylococcus aureus15Sulfamethoxazole
Escherichia coli18Trimethoprim
Target Compound20N/A

The biological activity of this compound is hypothesized to involve several mechanisms:

  • GABA Receptor Modulation : Enhancing GABAergic transmission may contribute to its anticonvulsant effects.
  • Cytokine Inhibition : Reducing pro-inflammatory cytokines may explain its anti-inflammatory properties.
  • Folate Synthesis Inhibition : Similar to classic sulfonamides, it may inhibit bacterial growth by interfering with folate synthesis.

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